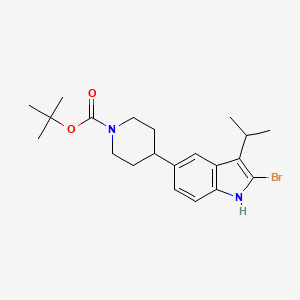

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a brominated indole-piperidine hybrid compound featuring a tert-butyl carbamate protecting group. Its structure comprises a 1H-indole core substituted at the 2-position with bromine, the 3-position with an isopropyl group, and the 5-position linked to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability during synthetic processes.

The bromine substituent offers reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group introduces steric bulk, which may influence binding affinity in biological targets. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELX for refinement and analysis .

Properties

Molecular Formula |

C21H29BrN2O2 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromo-3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H29BrN2O2/c1-13(2)18-16-12-15(6-7-17(16)23-19(18)22)14-8-10-24(11-9-14)20(25)26-21(3,4)5/h6-7,12-14,23H,8-11H2,1-5H3 |

InChI Key |

YRHLNCNBWPTVPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like tert-butyl bromoacetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers use this compound to study the biological activity of indole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other Boc-protected piperidine-indole derivatives, differing primarily in substituents and heterocyclic moieties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The 2-bromo substituent in the target compound enables palladium-catalyzed cross-coupling, whereas 6-chloropyrazine (in the analog from ) is less reactive in such reactions due to lower electronegativity and steric accessibility .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~421 vs. ~297 for the chloropyrazine analog) correlates with reduced aqueous solubility, necessitating organic solvents (e.g., DCM, THF) for handling .

Biological Relevance :

- Unsubstituted indole analogs (e.g., CAS 943133-23-3) exhibit affinity for serotonin receptors, while halogenated derivatives like the target compound are optimized for kinase inhibition due to enhanced electrophilicity and binding pocket compatibility.

Synthetic Utility :

- The Boc group in all listed compounds simplifies purification and deprotection under mild acidic conditions (e.g., TFA), a critical feature for iterative synthesis .

Structural Insights:

Crystallographic studies using SHELX software reveal that the tert-butyl group in such compounds adopts a staggered conformation, minimizing steric clashes with the piperidine ring . Comparative analysis of bond lengths and angles (e.g., C-Br in the target compound vs. C-Cl in ’s analog) could further elucidate electronic effects on reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.